3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione

Pesticide metabolism Residue monitoring Transformation pathway

Laboratories performing spirotetramat residue analysis require authentic standards for all four major metabolites to meet EU Regulation (EC) No 396/2005. This keto-hydroxy metabolite (B-keto) is the sensitivity-limiting analyte (2-4% of parent) that determines method LOQ. - **Critical for compliance:** Mandatory for spirotetramat equivalents calculation under EFSA residue definition - **Validated use:** Compatible with QuEERS extraction & LC-MS/MS (MRM, negative ion) - **Immediate supply:** Available as PESTANAL®-grade analytical standard for ISO/IEC 17025 accreditation

Molecular Formula C18H23NO4
Molecular Weight 317.4 g/mol
CAS No. 1172134-11-0
Cat. No. B1401493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione
CAS1172134-11-0
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2(C(=O)C3(CCC(CC3)OC)NC2=O)O
InChIInChI=1S/C18H23NO4/c1-11-4-5-12(2)14(10-11)18(22)15(20)17(19-16(18)21)8-6-13(23-3)7-9-17/h4-5,10,13,22H,6-9H2,1-3H3,(H,19,21)
InChIKeyXOVCVOLJZHNHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirotetramat-Keto-Hydroxy: Chemical Identity and Regulatory Profile


3-(2,5-Dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro(4.5)decane-2,4-dione (CAS 1172134-11-0), commonly designated Spirotetramat-keto-hydroxy or BYI08330-cis-keto-hydroxy, is a defined degradation metabolite of the tetramic acid insecticide spirotetramat (BYI08330) [1]. The compound belongs to the cyclic keto-enol chemical class and is one of four major metabolites—alongside spirotetramat-enol (B-enol), spirotetramat-monohydroxy (B-mono), and spirotetramat-enol-glucoside (B-glu)—that are collectively monitored under regulatory residue definitions for spirotetramat [2]. It is supplied as an analytical reference standard (PESTANAL® grade) primarily for use in multi-residue LC-MS/MS methods that quantify spirotetramat and its metabolites in food, environmental, and biological matrices . Critically, the keto-hydroxy metabolite is a mixture of diastereomers and is distinguished from the biologically active enol metabolite by its oxidation state at the azaspiro ring, which fundamentally alters its subcellular partitioning, processing behavior, and biological activity profile relative to its in-class analogs.

Non-Interchangeability Among Spirotetramat Metabolites


The four spirotetramat metabolites—enol, keto-hydroxy, monohydroxy, and enol-glucoside—are not functionally interchangeable despite sharing a common azaspiro[4.5]decane scaffold. These metabolites exhibit divergent subcellular localization, processing fate, biological activity, and relative abundance in planta [1][2]. The enol metabolite is the primary acetyl-CoA carboxylase (ACC) inhibitor that mediates insecticidal activity, whereas the keto-hydroxy metabolite lacks documented ACC inhibitory function [3]. Moreover, the keto-hydroxy species partitions preferentially into cell wall fractions rather than soluble fractions, directly affecting extraction recovery and analytical method performance [1]. For residue monitoring laboratories, regulatory compliance mandates that all four metabolites be individually quantified and summed as spirotetramat equivalents [4]; failure to include the authentic keto-hydroxy reference standard in calibration produces an incomplete residue picture and potential non-compliance with EU MRL enforcement requirements. For metabolism researchers, substituting the keto-hydroxy standard with the more abundant enol standard would confound tissue-specific degradation pathway mapping, as the keto-hydroxy metabolite is the exclusive B-enol-independent degradation product formed in soil [5].

Quantitative Differentiation Evidence for Procurement Decisions


Metabolic Transformation Proportion in Herbs

In controlled greenhouse trials on basil, peppermint, and sage, spirotetramat-keto-hydroxy accounted for only 2–4% of the initial parent substance transformation, whereas spirotetramat-enol constituted 48–58%. This ~12- to 29-fold lower abundance means that the keto-hydroxy metabolite is the rate-limiting analyte for achieving low limits of quantification (LOQ) in multi-residue methods [1]. Method sensitivity must be driven by the keto-hydroxy metabolite; optimizing solely for the abundant enol metabolite risks failing to achieve the required LOQ for the keto-hydroxy species, which is explicitly required in the EFSA residue definition for compliance [2]. The quantified difference is 48–54 percentage points lower transformation proportion for B-keto relative to B-enol across three herb species.

Pesticide metabolism Residue monitoring Transformation pathway

Subcellular Localization Divergence in Lettuce

In a hydroponic lettuce (Lactuca sativa L. var. ramosa) model, subcellular fractionation revealed that spirotetramat-keto-hydroxy (B-keto) preferentially accumulated in the cell wall fraction of shoot cells, whereas spirotetramat-enol (B-enol) was predominantly enriched in the soluble fraction [1]. This differential subcellular localization has direct analytical consequences: efficient extraction of B-keto requires cell wall-disrupting conditions (e.g., acidic acetonitrile or mechanical homogenization), while B-enol can be recovered under milder extraction protocols. B-enol-glucoside (B-glu) accumulated in organelles, representing a third distinct localization pattern [1]. The root concentration factor (RCF) for total spirotetramat-related residues exceeded 1 after 24 h exposure, with the same metabolites showing differential partitioning across root and shoot tissues.

Subcellular distribution Extraction efficiency Metabolite fate

Honeydew Excretion Ratio in Resistant Aphids

In spirotetramat-resistant cotton aphids (Aphis gossypii), UHPLC-MS/MS quantification of honeydew metabolites revealed that B-keto (S-keto) was excreted at the lowest abundance among all four metabolites, with a relative ratio of S-enol : S-glu : S-mono : S-keto = 69.30 : 6.54 : 1.44 : 1.00 [1]. This nearly 70-fold difference between B-enol and B-keto in excreted honeydew abundance demonstrates that the keto-hydroxy metabolite is a minor excretory product in resistant aphids, whereas enol-glucoside (S-glu) is the dominant detoxification conjugate. Notably, no residual parent spirotetramat was detected in honeydew, confirming complete metabolic conversion before excretion [1].

Insecticide resistance Metabolite excretion Aphis gossypii

Processing Factor Divergence in Basil

In basil (Ocimum basilicum L.), combined washing and drying (W + D) processing produced a processing factor (PF) of 0.39 for spirotetramat-ketohydroxy, indicating a 61% reduction in residue levels, whereas the same processing yielded a PF of 1.08 for spirotetramat-enol, indicating an 8% net concentration [1]. This differential processing fate—with B-keto residues decreasing and B-enol residues concentrating—means that dietary risk assessments that rely on a single pooled metabolite value may over- or under-estimate true consumer exposure depending on which metabolite dominates in the processed commodity. Drying alone (D) produced PFs of 0.61 (B-keto) vs. 1.69 (B-enol), further confirming divergent behavior [1].

Food processing Processing factor Dietary risk assessment

EFSA Regulatory Residue Definition Compliance

The European Food Safety Authority (EFSA) residue definition for risk assessment (RD-RA) for plant products explicitly requires the sum of spirotetramat, spirotetramat-enol, spirotetramat-ketohydroxy, spirotetramat-monohydroxy, and spirotetramat-enol-glucoside, all expressed as spirotetramat [1]. This definition has been consistently applied in MRL reviews (EFSA, 2013i; EFSA, 2020c) [2]. A 2013 EFSA correction specifically removed a previous data gap concerning the toxicological profile of spirotetramat-ketohydroxy, confirming that sufficient toxicological data exist to support its inclusion in the regulatory residue definition [1]. Without the authentic keto-hydroxy analytical standard, a laboratory cannot demonstrate full method validation coverage of the EFSA-mandated residue definition, creating a regulatory compliance gap.

Regulatory compliance MRL enforcement Residue definition

Tissue-Specific Degradation in Spinach

In spinach (Spinacia oleracea L.), degradation pathway analysis revealed that spirotetramat degraded into B-keto, B-glu, and B-enol in the leaf; into B-glu and B-enol only in the stalk; and into B-enol only in the root. In soil, spirotetramat followed a pathway completely different from the plant, degrading into B-keto and B-mono [1]. This tissue-specific and compartment-specific degradation means that the keto-hydroxy metabolite serves as a unique marker of leaf-associated and soil-associated degradation, whereas B-enol is ubiquitous across all plant tissues and B-mono is below the limit of quantification in most plant matrices [2]. The B-keto metabolite is thus the only metabolite that can distinguish leaf-localized vs. root-localized metabolic processing of spirotetramat.

Plant metabolism Tissue-specific degradation Environmental fate

Best-Fit Application Scenarios


EU MRL Multi-Residue Pesticide Monitoring

This compound is an essential analytical reference standard for any laboratory performing spirotetramat residue analysis under EU Regulation (EC) No 396/2005. The EFSA residue definition for plant commodities explicitly requires quantification of all four metabolites—including spirotetramat-keto-hydroxy—expressed as spirotetramat equivalents [1]. Because B-keto constitutes only 2–4% of the initial parent transformation in herbs [2], it is typically the sensitivity-limiting analyte driving the method LOQ. Laboratories must use the authentic keto-hydroxy standard to: (a) establish calibration curves and matrix-matched standards, (b) validate recovery at the required LOQ (typically 0.01 mg/kg), and (c) demonstrate method performance for ISO/IEC 17025 accreditation audits. The standard is compatible with QuEChERS extraction followed by LC-MS/MS (MRM mode, negative ion scanning) [3].

Plant Metabolism and Environmental Fate Mapping

The keto-hydroxy metabolite is uniquely informative for distinguishing leaf-associated versus soil-associated spirotetramat degradation, as it forms in leaf and soil but is absent from stalk and root tissues in spinach [1]. Researchers investigating the complete metabolic fate of spirotetramat across plant compartments require this standard to: (a) confirm B-keto identity via retention time and MRM transition matching, (b) quantify B-keto independently of the ubiquitously distributed B-enol, and (c) construct complete mass balance accounting from parent to all four metabolites. The differential subcellular localization of B-keto to cell wall fractions in lettuce [2] further necessitates cell wall-disruption extraction protocols specifically validated with this standard.

Insecticide Resistance and Honeydew Metabolomics

In resistant aphid populations (Aphis gossypii), the relative honeydew excretion ratio of S-enol : S-glu : S-mono : S-keto = 69.30 : 6.54 : 1.44 : 1.00 reveals that keto-hydroxy is the least abundant excreted metabolite [1]. This compound is therefore a critical low-abundance marker for distinguishing resistant from susceptible aphid metabolic profiles. Laboratories studying UDP-glycosyltransferase-mediated detoxification pathways must include the keto-hydroxy standard alongside all four metabolites to: (a) establish baseline excretion ratios in susceptible reference strains, (b) detect shifts in the keto-hydroxy proportion that may indicate alternative detoxification routes, and (c) ensure that UHPLC-MS/MS methods achieve sufficient sensitivity (LOQ ≤ 0.01 mg/kg) to quantify the least abundant metabolite in honeydew matrices.

Food Processing and Dietary Risk Assessment

The divergent processing behavior of spirotetramat metabolites—with B-keto residues reduced by washing + drying (PF = 0.39) while B-enol residues are concentrated (PF = 1.08) in basil [1]—makes the keto-hydroxy standard indispensable for processing factor studies. Dietary risk assessors must: (a) quantify each metabolite individually before and after processing operations (washing, drying, cooking, fermentation), (b) calculate metabolite-specific processing factors for refined dietary exposure models, and (c) avoid the error of applying a single pooled processing factor that obscures opposing behaviors. The keto-hydroxy standard enables accurate determination of the fraction of total spirotetramat residue that is reduced (rather than concentrated) by standard food processing operations, directly informing consumer risk characterization.

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